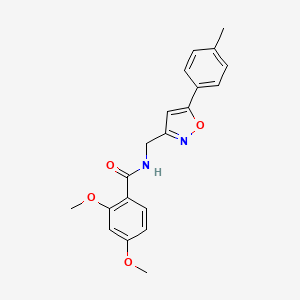

2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)18-10-15(22-26-18)12-21-20(23)17-9-8-16(24-2)11-19(17)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGVKQGRSXEXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the p-Tolyl Group:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dimethoxybenzoic acid with an appropriate amine.

Final Coupling: The final step involves coupling the isoxazole derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoxazole ring can be reduced under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

Oxidation: Products include 2,4-diformyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide.

Reduction: Products include reduced isoxazole derivatives.

Substitution: Products include various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound with a benzamide core substituted with methoxy groups and an isoxazole ring. It has a molecular formula of C20H20N2O4 and a molecular weight of 352.4 g/mol . The compound's CAS number is 946210-03-3 .

Scientific Research Applications

This compound is investigated for several applications in scientific research.

Medicinal Chemistry It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. The isoxazole ring and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially leading to the inhibition of their activity.

Industrial Applications It can be used as an intermediate in the synthesis of more complex organic molecules.

Anticancer Activity

Compounds similar to this compound exhibit significant anticancer properties. Related benzamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values ranging from 10 µM to 50 µM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The compound's structural features allow it to interfere with critical cellular pathways involved in tumor growth and survival. Its interaction with tubulin has been noted, leading to microtubule disassembly and subsequent apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The methoxy groups and isoxazole ring play crucial roles in binding interactions and overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide and isoxazole rings, which significantly influence physicochemical properties and biological activity. Key comparisons include:

Key Observations :

- Methoxy vs. Halo Substitutents : Methoxy groups (e.g., in ) improve solubility and electronic effects, whereas halogen substituents (Cl, F) enhance binding to hydrophobic pockets in target enzymes .

- Isoxazole vs. Oxadiazole Scaffolds : Isoxazole derivatives (e.g., target compound) exhibit greater metabolic stability compared to oxadiazoles (), which are prone to ring-opening reactions .

Physicochemical and Pharmacokinetic Profiles

- LogP : Predicted logP ~3.5 (due to methoxy and p-tolyl groups), suggesting moderate lipophilicity, favorable for blood-brain barrier penetration compared to polar oxadiazoles (: logP ~2.8) .

- Hydrogen Bonding: The dimethoxy-benzamide moiety provides two hydrogen bond acceptors (methoxy O), enhancing target engagement compared to mono-substituted derivatives .

Biological Activity

2,4-Dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 946210-03-3) is a synthetic compound belonging to the class of benzamides. Its unique molecular structure, which includes methoxy groups and an isoxazole moiety, suggests potential biological activities that warrant detailed exploration. This article discusses its biological activity, focusing on anticancer properties, enzyme inhibition, and receptor interactions, supported by relevant data and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 946210-03-3 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The isoxazole ring and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially leading to the inhibition of their activity. This mechanism is crucial for its role in anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties:

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds in this class have demonstrated IC values ranging from 10 µM to 50 µM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

- Mechanistic Insights : The compound's structural features allow it to interfere with critical cellular pathways involved in tumor growth and survival. Its interaction with tubulin has been noted, leading to microtubule disassembly and subsequent apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor:

- Kinase Inhibition : Similar benzamide derivatives have been reported as effective RET kinase inhibitors. The inhibition of RET kinase activity can lead to reduced proliferation in RET-driven cancers .

- Enzyme Binding Assays : Binding studies suggest that the compound can effectively bind to active sites of various enzymes due to its favorable structural conformation, which enhances its inhibitory potential.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

- Case Study on Antitumor Activity : A study involving a series of benzamide derivatives showed that one compound exhibited an IC value of 32 µM against HCV NS5B RNA polymerase, indicating strong antiviral activity alongside potential anticancer effects .

- Clinical Applications : Clinical trials involving similar compounds have reported promising results in terms of patient survival and tumor regression when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of substituted isoxazole intermediates with benzamide derivatives. For example, refluxing 5-(p-tolyl)isoxazole-3-carbaldehyde with 2,4-dimethoxybenzamide in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or chromatography . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or catalysts (e.g., p-toluenesulfonic acid) to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., methoxy groups at 2,4-positions and isoxazole-proton coupling patterns) .

- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., N–H···O interactions), and packing motifs. For example, centrosymmetric dimers stabilized by intermolecular hydrogen bonds are common in benzamide derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., EI-MS or ESI-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assays) to test inhibition of kinases (e.g., FLT3 or DDR1) at varying concentrations (IC determination) .

- Antimicrobial Activity : Microbroth dilution assays against M. tuberculosis H37Rv (minimum inhibitory concentration, MIC) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the RB3LYP/6-31++G** level to compute HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., FLT3 kinase PDB: 4XUF). Validate with MD simulations (RMSD < 2 Å over 100 ns) to assess binding stability .

- ADMET Prediction : Tools like SwissADME evaluate Lipinski’s rule compliance (e.g., logP < 5, molecular weight < 500 Da) .

Q. How can structural modifications enhance target selectivity or pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Replace the isoxazole ring with 1,3,4-oxadiazole to improve metabolic stability .

- Solubility Optimization : Introduce polar groups (e.g., morpholine or piperazine) on the benzamide moiety while monitoring logD (octanol-water distribution) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and consistent ATP concentrations .

- Off-Target Profiling : Screen against related enzymes (e.g., Trk family kinases) via selectivity panels .

- Data Normalization : Report IC values relative to positive/negative controls and account for solvent effects (e.g., DMSO < 1% v/v) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.